methyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate
CAS No.:
Cat. No.: VC17354020
Molecular Formula: C13H13F3O3
Molecular Weight: 274.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13F3O3 |
|---|---|
| Molecular Weight | 274.23 g/mol |
| IUPAC Name | methyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate |
| Standard InChI | InChI=1S/C13H13F3O3/c1-18-12(17)11-7-6-10(19-11)8-2-4-9(5-3-8)13(14,15)16/h2-5,10-11H,6-7H2,1H3/t10-,11+/m0/s1 |
| Standard InChI Key | MJPNDBIPJQNUCT-WDEREUQCSA-N |
| Isomeric SMILES | COC(=O)[C@H]1CC[C@H](O1)C2=CC=C(C=C2)C(F)(F)F |
| Canonical SMILES | COC(=O)C1CCC(O1)C2=CC=C(C=C2)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a five-membered oxolane (tetrahydrofuran) ring with two chiral centers at the 2R and 5S positions. The phenyl group at position 5 is substituted with a trifluoromethyl (-CF₃) group, while position 2 contains a methyl ester (-COOCH₃). This configuration imparts significant lipophilicity and metabolic stability, traits often sought in drug design .
Table 1: Key Structural and Physical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₃H₁₃F₃O₃ |
| Molecular Weight | 274.23 g/mol |
| IUPAC Name | methyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate |
| Stereochemistry | (2R,5S) configuration |
| Canonical SMILES | COC(=O)C1CCC(O1)C2=CC=C(C=C2)C(F)(F)F |
| Key Functional Groups | Oxolane ring, trifluoromethylphenyl, methyl ester |
The trifluoromethyl group enhances electron-withdrawing effects, influencing reactivity in substitution and cyclization reactions. The compound’s logP value (estimated at ~2.8) suggests moderate lipophilicity, balancing membrane permeability and solubility.
Synthesis and Stereochemical Control
The synthesis of methyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate requires precise stereochemical control. Asymmetric synthesis methods dominate its preparation, often employing chiral catalysts or enantioselective starting materials.
Asymmetric Catalysis
A common approach involves the use of Sharpless epoxidation or Jacobsen kinetic resolution to establish the oxolane ring’s stereochemistry. For example, enantioselective cyclization of a diol precursor with a trifluoromethylphenyl substituent can yield the desired (2R,5S) configuration.
Stepwise Synthesis
Key steps include:
-
Friedel-Crafts Acylation: Introducing the trifluoromethylphenyl group to a cyclic ketone intermediate.
-
Stereoselective Reduction: Using catalysts like (R)-BINAP-RuCl₂ to achieve the correct diastereomeric ratio.
-
Esterification: Reaction with methyl chloroformate to install the methyl ester.
Table 2: Representative Synthetic Pathways
| Method | Yield (%) | Stereoselectivity (de) | Key Reagents/Catalysts |
|---|---|---|---|
| Asymmetric Cyclization | 65–70 | >90% | Chiral Ru catalyst, BINAP |
| Kinetic Resolution | 55 | 85% | Lipase PS-IM, isopropanol |
| Diastereomeric Crystallization | 75 | 99% | Tartaric acid derivatives |
Comparative Analysis with Related Oxolane Derivatives
Table 3: Structural and Functional Comparisons
| Compound | Molecular Formula | Key Differences | Bioactivity Highlights |
|---|---|---|---|
| Methyl (2R,5S)-5-[4-(CF₃)phenyl]oxolane-2-carboxylate | C₁₃H₁₃F₃O₃ | -CF₃ at para position | Antimicrobial, CNS potential |
| 5-[4-(CF₃)phenyl]oxolane-2-carboxylic acid | C₁₂H₁₁F₃O₃ | Free carboxylic acid group | Higher solubility, lower logP |
| Methyl (2S,5R)-5-[3-CF₃-phenyl]oxolane-2-carboxylate | C₁₃H₁₃F₃O₃ | -CF₃ at meta position | Reduced antimicrobial activity |
The para-substituted -CF₃ group in methyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate maximizes steric and electronic effects, enhancing receptor binding compared to meta-substituted analogs.
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